molecular formula C3H5FNaO2S B13910118 1-Fluorocyclopropanesulfinic acid;sodium salt

1-Fluorocyclopropanesulfinic acid;sodium salt

Cat. No.: B13910118
M. Wt: 147.13 g/mol
InChI Key: JUULBHUDBDJNCH-UHFFFAOYSA-N
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Description

1-Fluorocyclopropanesulfinic acid; sodium salt is a chemical compound with the molecular formula C3H6FNaO2S. It is known for its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a sulfinic acid group.

Preparation Methods

The synthesis of 1-fluorocyclopropanesulfinic acid; sodium salt typically involves the reaction of cyclopropane derivatives with fluorinating agents and sulfinic acid precursors. One common method includes the use of fluorine gas or fluorinating reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the cyclopropane ring. The sulfinic acid group is then introduced through reactions with sulfinic acid derivatives under controlled conditions .

Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

1-Fluorocyclopropanesulfinic acid; sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-Fluorocyclopropanesulfinic acid; sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluorocyclopropanesulfinic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfinic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

1-Fluorocyclopropanesulfinic acid; sodium salt can be compared with other similar compounds, such as:

The uniqueness of 1-fluorocyclopropanesulfinic acid; sodium salt lies in its combination of a fluorine-substituted cyclopropane ring and a sulfinic acid group, which imparts distinctive reactivity and potential for diverse applications .

Properties

Molecular Formula

C3H5FNaO2S

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C3H5FO2S.Na/c4-3(1-2-3)7(5)6;/h1-2H2,(H,5,6);

InChI Key

JUULBHUDBDJNCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(F)S(=O)O.[Na]

Origin of Product

United States

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